(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide
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Description
The compound “(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . The pyrazole core is an important class of nitrogen-containing heterocycles and is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .
Scientific Research Applications
Antimicrobial and Antiviral Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds exhibit potential as antimicrobial agents due to their structural characteristics (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
- New series of 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and demonstrated strong antiviral activity against herpes simplex virus type-1, highlighting the antiviral potential of this chemical framework (A. Tantawy, M. N. Nasr, M. A. El-Sayed, Samar S. Tawfik, 2012).
Anticancer Properties
- Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties have been developed, showing promising results in anticancer activity screening. These compounds indicate the importance of heterocyclic chemistry in developing new therapeutic agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Heterocyclic Chemistry Applications
- Heterocyclic compounds with the thiazole moiety have been synthesized, offering a wide range of applications due to their structural diversity. These compounds serve as key intermediates in the synthesis of more complex molecules with potential biological activities (A. Abdelhamid, Eman K. A. Abdelall, Nadia A. Abdel-Riheem, S. Ahmed, 2010).
Corrosion Inhibition
- Aryl pyrazolo pyridines have been studied for their corrosion inhibition effects on copper in hydrochloric acid systems, demonstrating the potential of heterocyclic compounds in materials science applications (Sudheer, M. Quraishi, 2015).
properties
IUPAC Name |
(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,11-9-14-6-2-1-3-7-14)18-13-15-12-17-19-10-5-4-8-16(15)19/h1-3,6-7,9,11-12,18H,4-5,8,10,13H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRROWLHQMDUDRT-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C=CC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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